2-Bromo-5-fluorobenzyl acetate

説明

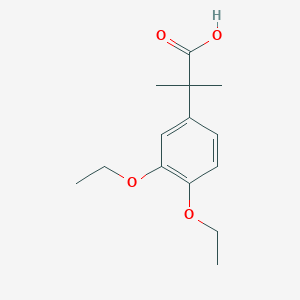

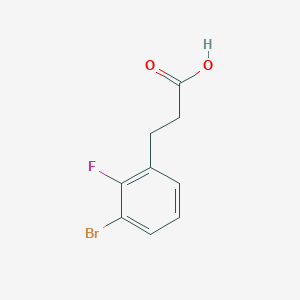

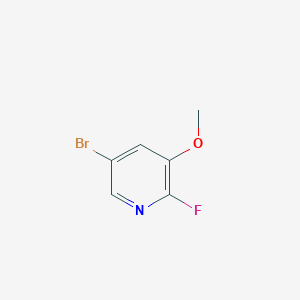

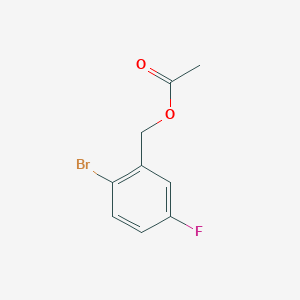

2-Bromo-5-fluorobenzyl acetate (2-Br-5-FBA) is a synthetic organic compound derived from the reaction of 2-bromo-5-fluorobenzyl bromide and acetic anhydride. It is a colorless to slightly yellow liquid with a molecular weight of 217.05 g/mol and a boiling point of 128-130°C. 2-Br-5-FBA is used in a variety of laboratory applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the preparation of other compounds.

科学的研究の応用

Pharmaceutical Intermediates

2-Bromo-5-fluorobenzyl acetate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its bromo and fluoro substituents make it a valuable precursor in the construction of complex molecules, particularly in the development of new therapeutic agents. For instance, it can be used in the synthesis of benzazepines, which have applications in neurological disorders treatment .

Organic Synthesis

In organic chemistry, 2-Bromo-5-fluorobenzyl acetate serves as a building block for the synthesis of more complex organic compounds. It is particularly useful in reactions such as Suzuki-Miyaura coupling, where it can act as an electrophile to form carbon-carbon bonds with organoboron reagents .

Analytical Chemistry

This compound plays a role in analytical chemistry as a standard or reference material when calibrating instruments or developing analytical methods. Its distinct spectroscopic properties can be leveraged for qualitative and quantitative analysis in various chemical assays.

Materials Science

In materials science, 2-Bromo-5-fluorobenzyl acetate can be used to modify surface properties of materials or to synthesize new polymeric structures with potential applications in coatings, adhesives, and other advanced materials .

Environmental Science

The presence of bromine and fluorine in 2-Bromo-5-fluorobenzyl acetate makes it a compound of interest in environmental science studies, particularly in the investigation of the fate and transport of halogenated compounds in the environment .

Biochemistry Research

In biochemistry, 2-Bromo-5-fluorobenzyl acetate may be used in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor, providing insights into enzyme mechanisms and structure-activity relationships .

Agricultural Chemistry

While not directly used in agriculture, 2-Bromo-5-fluorobenzyl acetate can be involved in the synthesis of agrochemicals or as a model compound in the study of pesticide degradation pathways .

Chemical Engineering

In chemical engineering, this compound is relevant in process development and optimization studies. Its properties can influence reaction kinetics and mechanisms, which are critical for designing efficient and scalable chemical processes .

作用機序

Target of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position . These reactions can involve various targets depending on the specific conditions and reagents used.

Mode of Action

The mode of action of 2-Bromo-5-fluorobenzyl acetate involves interactions at the benzylic position. For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides . These reactions occur via the resonance-stabilized carbocation .

Biochemical Pathways

Benzylic compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence multiple biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

The compound’s molecular weight is 24706 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is used as an intermediate in pharmaceutical and organic synthesis , suggesting that it can participate in various chemical reactions to produce different compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-fluorobenzyl acetate. For instance, the compound should be stored at 2-8°C in a refrigerator to maintain its stability. Furthermore, it should be kept away from incompatible materials such as oxidizing agents .

特性

IUPAC Name |

(2-bromo-5-fluorophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-6(12)13-5-7-4-8(11)2-3-9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHCVKANZXHHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorobenzyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。